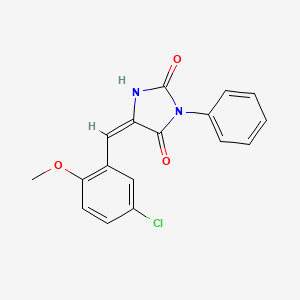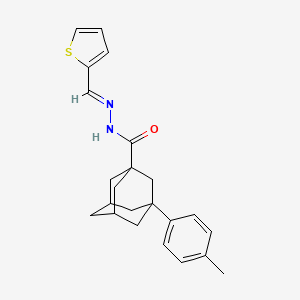
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine, also known as 4-Me-MPH, is a stimulant drug that has been gaining attention in recent years due to its potential applications in scientific research. This compound is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, 4-Me-MPH has unique properties that make it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is similar to that of methylphenidate. This compound acts as a dopamine and norepinephrine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their availability in the brain. This leads to increased activity in the prefrontal cortex, which is involved in executive function and decision-making.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are similar to those of other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature, and can cause feelings of euphoria and increased energy. However, the effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine are relatively mild compared to other stimulants, which makes it a useful tool for studying the neural mechanisms underlying behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine in laboratory experiments is its relatively mild effects. This makes it easier to study the specific neural mechanisms underlying behavior and cognition without confounding factors such as extreme changes in heart rate or blood pressure. However, one limitation of using 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is that it is a relatively new compound, and there is still much to learn about its effects and potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. One area of interest is the potential use of this compound in the treatment of ADHD and other cognitive disorders. Researchers are also interested in studying the long-term effects of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine use, as well as its potential for abuse and addiction. Additionally, there is ongoing research on the neural mechanisms underlying attention, motivation, and reward processing, and 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine is a promising tool for studying these processes.
Synthesemethoden
The synthesis of 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. This compound is then reacted with methyl iodide to form 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine. The synthesis process is relatively complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which can have a range of effects on behavior and cognition. Researchers have used 4-methyl-N-(4-methylcyclohexyl)-1-piperazinamine to study the neural mechanisms underlying attention, motivation, and reward processing.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-3-5-12(6-4-11)13-15-9-7-14(2)8-10-15/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCQLLWISKIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)

methanol](/img/structure/B5758263.png)






![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)